6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potential inhibitory activity against c-met kinase .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its target (potentially c-met kinase) and inhibit its activity .
Biochemical Pathways
Inhibition of c-met kinase, if indeed this is the target, could potentially affect various cellular processes, including cell growth, survival, and migration .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Result of Action
If it acts as an inhibitor of c-met kinase, it could potentially suppress cell growth and proliferation .
Action Environment
Its thermal stability suggests that it may be stable under a variety of conditions.
生化学分析
Biochemical Properties
The compound interacts with c-Met kinase, a protein that plays a crucial role in cellular processes such as cell growth, survival, and angiogenesis . The nature of these interactions involves the compound binding to the kinase, thereby inhibiting its activity .
Cellular Effects
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one has shown significant anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It influences cell function by inhibiting c-Met kinase, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to c-Met kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, contributing to its anti-tumor activity .
生物活性
The compound 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazolo-pyrazine moiety linked to a piperazine and benzo[d]oxazole scaffold, suggesting diverse interactions with biological targets.
Biological Activity Overview
Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit a broad spectrum of biological activities including:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antitubercular : Significant activity against Mycobacterium tuberculosis.
- Anticancer : Inhibitory effects on various cancer cell lines.
- Cytotoxicity : Evaluation against human cell lines to assess safety.
Antibacterial Activity
A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The compound exhibited moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
2e | 32 | Staphylococcus aureus |
2e | 16 | Escherichia coli |
Antitubercular Activity
In a separate investigation focused on anti-tubercular agents, compounds similar to our target showed IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra. Notably, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating their potential for therapeutic use without significant side effects .
Anticancer Activity
The anticancer properties were evaluated through in vitro studies on various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range (e.g., 0.98 μM against A549 lung cancer cells). Mechanistic studies suggested that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 0.98 | Apoptosis induction |
MCF-7 | 1.05 | Cell cycle arrest |
HeLa | 1.28 | G0/G1 phase inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : Compounds derived from triazolo[4,3-a]pyrazine have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are critical in cancer proliferation pathways .
- Docking Studies : Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .
Case Studies
Recent research highlighted several case studies where derivatives similar to our target compound were synthesized and evaluated for their biological activities. For instance, a series of compounds were tested for their anti-tubercular efficacy and showed promising results leading to further development as potential therapeutic agents for tuberculosis treatment .
特性
IUPAC Name |
6-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPUATURIGCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。